Superior LDLR Up-regulation and Cholesterol Reduction vs. Berberine In Vivo
Pseudoberberine demonstrates a statistically significant superior capacity to reduce total cholesterol (CHO) and low-density lipoprotein cholesterol (LDL-c) in a hyperlipidemic rat model when administered at the same oral dose (100 mg/kg/day) as berberine [1].
| Evidence Dimension | In vivo cholesterol-lowering efficacy |
|---|---|
| Target Compound Data | Pseudoberberine (Compound 2): CHO reduction by 42.6%, LDL-c reduction by 49.4% |
| Comparator Or Baseline | Berberine (Compound 1): At the same dose (100 mg/kg/day), the reduction of both CHO and LDL-c was significantly less than that of pseudoberberine (p < 0.01 for both). |
| Quantified Difference | Significantly more efficient than berberine (p < 0.01 for both CHO and LDL-c reduction). The absolute percentage reductions are 42.6% (CHO) and 49.4% (LDL-c). |
| Conditions | Hyperlipidemic rat model, oral administration at 100 (mg/kg)/day. |
Why This Matters
For researchers developing therapies for metabolic syndrome and hyperlipidemia, this superior in vivo efficacy provides a key quantitative differentiator for selecting pseudoberberine over its parent compound, berberine, as a lead scaffold.
- [1] Li, Y. H., Yang, P., Kong, W. J., Wang, Y. X., Hu, C. Q., Zuo, Z. Y., ... & Jiang, J. D. (2009). Berberine analogues as a novel class of the low-density-lipoprotein receptor up-regulators: synthesis, structure-activity relationships, and cholesterol-lowering efficacy. Journal of Medicinal Chemistry, 52(2), 492-501. View Source
